5-(吡啶-2-基)噻吩-2-甲醛

描述

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a compound that has been synthesized and utilized as a fluorescent derivatization reagent. It is particularly used in the determination of primary alkylamines through high-performance liquid chromatography (HPLC). The compound has shown a significant sensitivity with a detection limit of approximately 0.1 pmol for the amines, which indicates its potential for use in analytical chemistry for the detection and quantification of amine-containing compounds .

Synthesis Analysis

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is not detailed in the provided papers. However, it is implied that the compound has been prepared for use as a fluorescent derivatization reagent. The synthesis likely involves the formation of the thiophene ring attached to the pyridine moiety, followed by the introduction of the aldehyde group at the 2-position of the thiophene ring .

Molecular Structure Analysis

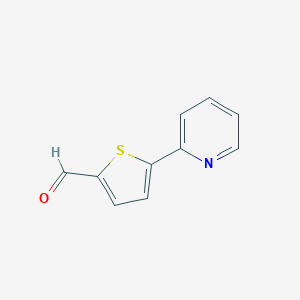

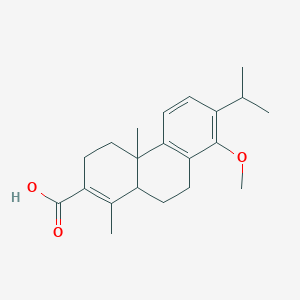

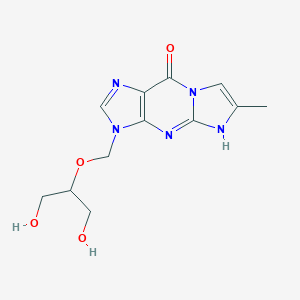

The molecular structure of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde consists of a thiophene ring and a pyridine ring connected through a carbon bridge, with an aldehyde functional group attached to the thiophene ring. This structure is responsible for its reactivity and its ability to serve as a derivatization agent for amines .

Chemical Reactions Analysis

The primary application of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in chemical reactions is its use in the derivatization of primary alkylamines. The compound reacts with amines to form derivatives that can be detected using HPLC. The derivatization process involves a precolumn reaction followed by postcolumn hydrolysis, which regenerates the original fluorescent reagent from the derivatives, allowing for the sensitive detection of the amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde are not explicitly mentioned in the provided papers. However, the compound's ability to act as a fluorescent derivatization reagent suggests that it possesses specific optical properties that enable it to fluoresce under certain conditions, which is critical for its detection capabilities in HPLC. The chemical reactivity of the aldehyde group also plays a crucial role in its ability to form derivatives with amines .

科学研究应用

抗菌活性

5-(吡啶-2-基)噻吩-2-甲醛已被研究其抗菌特性。一项研究合成了杂环吡唑衍生物,包括与5-(吡啶-2-基)噻吩-2-甲醛相关的化合物,并测试它们对各种细菌和真菌的生物活性。结果表明,抗菌活性显著,取决于所使用的席夫碱基的类型 (Hamed et al., 2020)。

杂环化合物的合成和表征

该化合物已被用于合成和表征各种杂环化合物。例如,一项研究涉及合成6-氨基-4-(苯并[b]噻吩-2-基)-2-硫代-1,2-二氢吡啶-3,5-二碳腈及其与不同试剂的反应,以产生噻吩[2,3-b]吡啶衍生物 (Abdel-fattah & Attaby, 2012)。

炎症药物开发

研究还专注于使用5-(吡啶-2-基)噻吩-2-甲醛衍生物开发炎症药物。一项研究合成了吡唑吡啶类似物,包括与5-(吡啶-2-基)噻吩-2-甲醛相关的化合物,并评估它们在调节巨噬细胞炎症中的性质,显示出作为未来抗炎药物的潜力 (Bilavendran et al., 2019)。

荧光传感器开发

该化合物已被用于开发荧光传感器。一项研究合成了5-(N-乙基咔唑-3-基)噻吩-2-甲醛(ECTC),一种类似于5-(吡啶-2-基)噻吩-2-甲醛的化合物,作为铁离子的荧光传感器,表现出显著的特异性和灵敏性 (Zhang et al., 2016)。

中红外光探测器制造

在电子领域中,与5-(吡啶-2-基)噻吩-2-甲醛相关的化合物已被用于红外探测器的制造。一项研究利用由有机分子修饰的石墨烯纳米颗粒,包括噻吩-2-甲醛(一种相关化合物),用于制造红外探测器,展示了改善的电气稳定性和灵敏性 (Jabbarzadeh et al., 2014)。

属性

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVVFZWHTULBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345516 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

CAS RN |

132706-12-8 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)

![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)

![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)

![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)

![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)